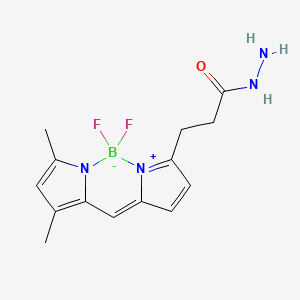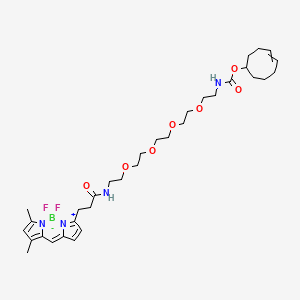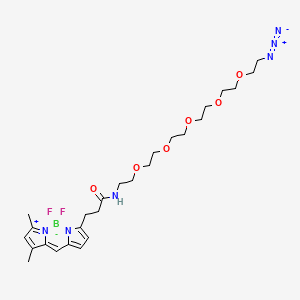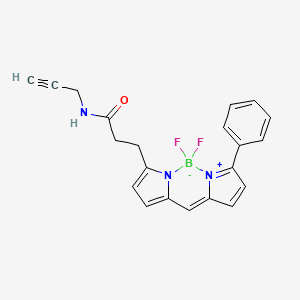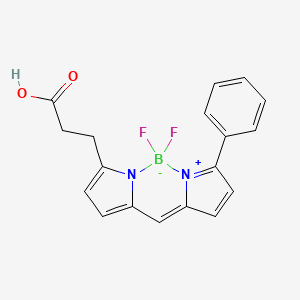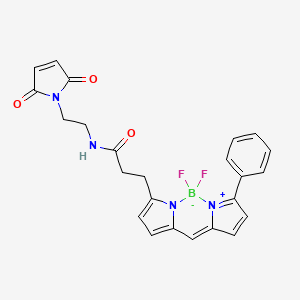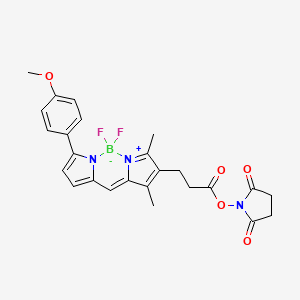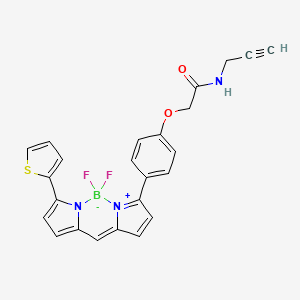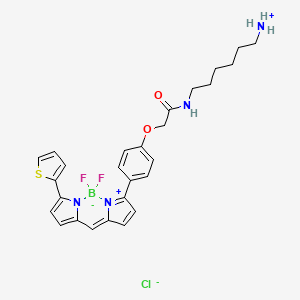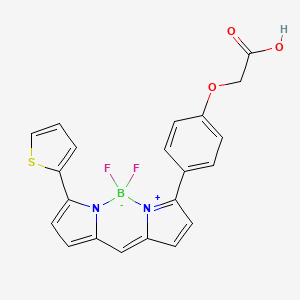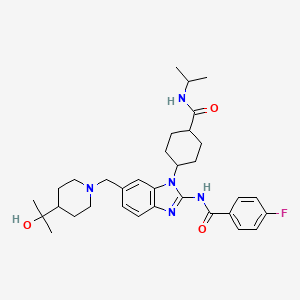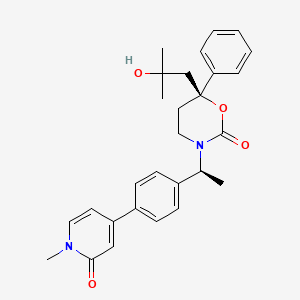
BI-135585
Vue d'ensemble
Description
The compound BI-135585 is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique oxazinanone ring structure, which is often associated with bioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BI-135585 typically involves multi-step organic synthesis. The key steps include:
Formation of the oxazinanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy and methylpropyl groups: These groups can be introduced via selective functionalization reactions.
Attachment of the phenyl and pyridinyl groups: These steps often involve coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Including crystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
BI-135585: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The oxo group in the pyridinyl moiety can be reduced to a hydroxyl group.
Substitution: Functional groups on the phenyl ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield a ketone or aldehyde derivative.
Reduction: Can yield an alcohol derivative.
Substitution: Can yield various substituted phenyl derivatives.
Applications De Recherche Scientifique
BI-135585:
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: For studying the interaction of the compound with biological targets, such as enzymes or receptors.
Biochemistry: For investigating the compound’s effects on cellular processes and metabolic pathways.
Industrial Chemistry:
Mécanisme D'action
The mechanism of action of BI-135585 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
BI-135585: can be compared with other similar compounds, such as:
Oxazinanone derivatives: Which share the oxazinanone ring structure but differ in their substituents.
Pyridinyl derivatives: Which contain the pyridinyl moiety but differ in their overall structure.
Phenyl derivatives: Which contain the phenyl ring but differ in their functional groups.
The uniqueness of This compound lies in its specific combination of these structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1114561-85-1 |
|---|---|
Formule moléculaire |
C28H32N2O4 |
Poids moléculaire |
460.574 |
Nom IUPAC |
(6S)-6-(2-hydroxy-2-methylpropyl)-3-[(1S)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C28H32N2O4/c1-20(21-10-12-22(13-11-21)23-14-16-29(4)25(31)18-23)30-17-15-28(34-26(30)32,19-27(2,3)33)24-8-6-5-7-9-24/h5-14,16,18,20,33H,15,17,19H2,1-4H3/t20-,28-/m0/s1 |
Clé InChI |
TXNPQZGSVXLGGP-MMTVBGGISA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC(=O)N(C=C2)C)N3CCC(OC3=O)(CC(C)(C)O)C4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BI-135585; BI 135585; BI135585. |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
